RuPhosPd(crotyl)Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuPhosPd(crotyl)Cl, also known as chloro(crotyl)(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl)palladium(II), is a palladium-based catalyst. It is widely recognized for its efficiency in facilitating various organic reactions, particularly amination reactions. The compound is characterized by its bulky, electron-rich RuPhos ligand, which enhances its reactivity and minimizes the formation of side products .
Preparation Methods
Synthetic Routes and Reaction Conditions
RuPhosPd(crotyl)Cl is synthesized through a series of chemical reactions involving palladium and the RuPhos ligand. The synthesis typically involves the reaction of palladium(II) chloride with the RuPhos ligand in the presence of a crotyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium(II) chloride in an appropriate solvent.
- Addition of the RuPhos ligand to the solution.
- Introduction of the crotyl group to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RuPhosPd(crotyl)Cl undergoes various types of chemical reactions, including:
Amination Reactions: The compound is highly effective in catalyzing amination reactions, particularly with secondary amines.
Cross-Coupling Reactions: It is also used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Amination Reactions: Common reagents include secondary amines and aryl halides.
Cross-Coupling Reactions: Reagents include aryl boronic acids (for Suzuki-Miyaura) and aryl halides (for Buchwald-Hartwig).
Major Products
Amination Reactions: The major products are arylamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: The products include biaryl compounds and substituted aromatic structures, which are crucial in the development of polymers, ligands, and natural products.
Scientific Research Applications
RuPhosPd(crotyl)Cl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of RuPhosPd(crotyl)Cl involves the activation of the palladium center by the RuPhos ligand. The bulky, electron-rich ligand enhances the reactivity of the palladium, facilitating the formation of key intermediates in the catalytic cycle. The crotyl group plays a crucial role in stabilizing these intermediates, allowing for efficient catalysis. The molecular targets include aryl halides and amines, which undergo oxidative addition and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
Similar Compounds
XPhosPd(crotyl)Cl: Similar to RuPhosPd(crotyl)Cl but with a different ligand structure.
SPhosPd(crotyl)Cl: Another palladium-based catalyst with a different ligand.
Uniqueness
This compound is unique due to its bulky, electron-rich RuPhos ligand, which provides enhanced reactivity and minimizes side product formation. This makes it particularly effective in amination reactions and other catalytic processes where high efficiency and selectivity are required .
Properties
Molecular Formula |
Tb96 |
---|---|
Molecular Weight |
15256.834 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/96Tb |
InChI Key |
LRULPCBGFGVMGB-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.